![molecular formula C12H24Cl2O7 B6292508 Bis[2-[2-(2-chloroethoxy)ethoxy]ethyl]ether CAS No. 52559-90-7](/img/structure/B6292508.png)
Bis[2-[2-(2-chloroethoxy)ethoxy]ethyl]ether
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Overview
Description
“Bis[2-[2-(2-chloroethoxy)ethoxy]ethyl]ether” is an organic compound with the linear formula: O(CH2CH2OCH2CH2Cl)2 . It’s also known as 1,11-Dichloro-3,6,9-trioxaundecane or Tetraethylene glycol dichloride . It’s used in the preparation of a series of para-(1,1,3,3-tetramethylbutyl)-phenoxypoly(ethoxy)ethanols .
Synthesis Analysis
This compound is synthesized as an impurity during the preparation of 2-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]ethanol .Molecular Structure Analysis
The molecular weight of “Bis[2-[2-(2-chloroethoxy)ethoxy]ethyl]ether” is 231.12 . The SMILES string representation is ClCCOCCOCCOCCCl .Physical And Chemical Properties Analysis
“Bis[2-[2-(2-chloroethoxy)ethoxy]ethyl]ether” has a refractive index (n20/D) of 1.464 and a density of 1.18 g/mL at 20 °C (lit.) .Scientific Research Applications
Syntheses and Structures of Silver(I) Complexes
A study by An et al. (2011) explored the synthesis and structures of Silver(I) complexes utilizing dithioether ligands that incorporate ethyleneoxy segments, including variants like bis(2-(pyridin-2-ylthio)ethyl)ether and bis(2-(benzothiazol-2-ylthio)ethyl)ether. These complexes demonstrated significant inhibitory effects on the growth of Phaeodactylum tricornutum, with variations in activity influenced by the ligands' terminal groups and ethyleneoxy chain lengths (An et al., 2011).
Solubility in Supercritical Carbon Dioxide
Yang and Wang (2010) investigated the solubility of bis(2-hydroxyethyl) ether and its derivatives in supercritical carbon dioxide. The study revealed that end-group modifications and molecular weight significantly impact solubility, providing insights into the properties of such compounds under varying pressures and temperatures (Yang & Wang, 2010).
Ether Polymerization Behavior
Smit et al. (2004) examined the impact of ether and thioether backbone substituents on the ethylene polymerization behavior of bis(imino)pyridine iron complexes. The study found that the presence of bulky substituents can significantly enhance polymerization activity, offering potential avenues for developing highly efficient polymerization systems (Smit et al., 2004).
Eco-Friendly Oxidation Processes
Liu et al. (2018) presented an eco-friendly method for oxidizing aromatic alcohols to aromatic carboxylic acids and ketones using bis(methoxypropyl) ether. This process utilizes atmospheric oxygen as the sole oxidant, highlighting a sustainable approach to chemical synthesis with high conversion rates and selectivity (Liu et al., 2018).
Biodegradation of Environmental Pollutants
McClay et al. (2007) explored the biodegradation of bis(2-chloroethyl) ether by Xanthobacter sp. strain ENV481, which can utilize it as a sole carbon and energy source. This research sheds light on potential bioremediation strategies for removing harmful ether-based compounds from contaminated environments (McClay et al., 2007).
Safety And Hazards
properties
IUPAC Name |
2-[1-chloro-2-[2-[2-[2-chloro-2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24Cl2O7/c13-11(20-3-1-15)9-18-7-5-17-6-8-19-10-12(14)21-4-2-16/h11-12,15-16H,1-10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CILFWGJSUHYFSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COC(COCCOCCOCC(OCCO)Cl)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24Cl2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-Chloro-2-[2-[2-[2-chloro-2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
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